Dodecylamine salicylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

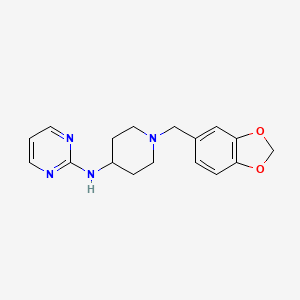

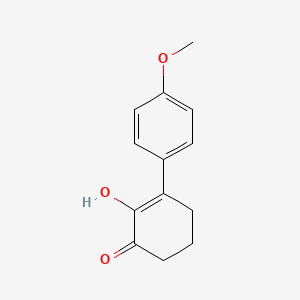

Dodecan-1-amine and 2-hydroxybenzoic acid are two distinct chemical compounds. Dodecan-1-amine, also known as laurylamine, is a primary amine with a long aliphatic chain, making it a fatty amine. 2-Hydroxybenzoic acid, commonly known as salicylic acid, is a type of phenolic acid with a hydroxyl group attached to the benzene ring. Both compounds have significant applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

Dodecan-1-amine: can be synthesized through the hydrogenation of dodecanenitrile or by the reaction of dodecyl chloride with ammonia. The reaction conditions typically involve high temperatures and pressures to facilitate the hydrogenation process.

2-Hydroxybenzoic acid: is commonly synthesized from methyl salicylate (oil of wintergreen) through saponification followed by acidification. The process involves refluxing methyl salicylate with sodium hydroxide to form sodium salicylate, which is then acidified with hydrochloric acid to yield 2-hydroxybenzoic acid .

Industrial Production Methods

Industrial production of dodecan-1-amine often involves the catalytic hydrogenation of dodecanenitrile using a metal catalyst such as nickel or palladium. This method is efficient and scalable for large-scale production.

2-Hydroxybenzoic acid: is industrially produced through the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide under high pressure and temperature, followed by acidification to yield salicylic acid .

化学反応の分析

Types of Reactions

Dodecan-1-amine: undergoes various chemical reactions, including:

Nucleophilic substitution: Reacts with alkyl halides to form secondary and tertiary amines.

Acylation: Reacts with acid chlorides to form amides.

Oxidation: Can be oxidized to form corresponding nitriles or carboxylic acids.

2-Hydroxybenzoic acid: undergoes:

Esterification: Reacts with alcohols to form esters, such as methyl salicylate.

Decarboxylation: Loses carbon dioxide upon heating to form phenol.

Electrophilic substitution: Undergoes nitration, sulfonation, and halogenation reactions.

Common Reagents and Conditions

Dodecan-1-amine: Common reagents include alkyl halides, acid chlorides, and oxidizing agents. Reactions typically occur under basic or neutral conditions.

2-Hydroxybenzoic acid: Common reagents include alcohols, acids, and electrophiles.

Major Products

Dodecan-1-amine: Forms secondary and tertiary amines, amides, and nitriles.

2-Hydroxybenzoic acid: Forms esters, phenol, and various substituted benzoic acids.

科学的研究の応用

Dodecan-1-amine: is used in:

Surfactants: As a component in detergents and emulsifiers.

Corrosion inhibitors: Inhibits corrosion in metal surfaces.

Biocides: Used in antimicrobial formulations.

2-Hydroxybenzoic acid: is used in:

Pharmaceuticals: As an active ingredient in acne treatment and pain relief medications.

Food preservatives: As an antimicrobial agent.

作用機序

Dodecan-1-amine: exerts its effects primarily through its surfactant properties, disrupting microbial cell membranes and inhibiting corrosion by forming a protective layer on metal surfaces .

2-Hydroxybenzoic acid: works by inhibiting the enzyme cyclooxygenase, reducing the production of pro-inflammatory prostaglandins. It also acts as a keratolytic agent, promoting the shedding of the outer layer of skin .

類似化合物との比較

Dodecan-1-amine: is similar to other fatty amines like octylamine and hexadecylamine, but its longer chain length provides better surfactant properties and higher hydrophobicity .

2-Hydroxybenzoic acid: is similar to other hydroxybenzoic acids like p-hydroxybenzoic acid and m-hydroxybenzoic acid. Its ortho-hydroxyl group makes it more effective as a keratolytic agent compared to its para and meta counterparts .

Conclusion

Dodecan-1-amine and 2-hydroxybenzoic acid are versatile compounds with significant applications in various fields. Their unique chemical properties and reactivity make them valuable in industrial, pharmaceutical, and research settings.

特性

CAS番号 |

7491-21-6 |

|---|---|

分子式 |

C19H33NO3 |

分子量 |

323.5 g/mol |

IUPAC名 |

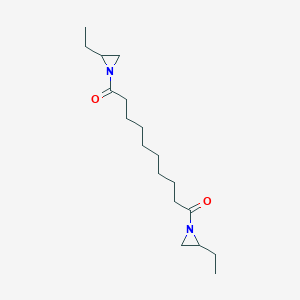

dodecan-1-amine;2-hydroxybenzoic acid |

InChI |

InChI=1S/C12H27N.C7H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13;8-6-4-2-1-3-5(6)7(9)10/h2-13H2,1H3;1-4,8H,(H,9,10) |

InChIキー |

BDBHIKNRLLPPCL-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCN.C1=CC=C(C(=C1)C(=O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)

![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)